4'-Cyano[1,1'-biphenyl]-4-yl 4-(4-propylcyclohexyl)benzoate
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Overview
Description
4-(4-Propyl-cyclohexyl)-benzoic acid 4’-cyano-biphenyl-4-yl ester is a complex organic compound that belongs to the class of liquid crystals. These compounds are known for their unique properties, which make them valuable in various scientific and industrial applications, particularly in the field of display technology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Propyl-cyclohexyl)-benzoic acid 4’-cyano-biphenyl-4-yl ester typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of 4-(4-Propyl-cyclohexyl)-benzoic acid: This can be achieved through the alkylation of cyclohexyl derivatives followed by carboxylation.
Synthesis of 4’-cyano-biphenyl-4-yl ester: This involves the esterification of biphenyl derivatives with cyano groups.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale chemical reactors, precise control of reaction conditions (temperature, pressure, pH), and purification steps such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(4-Propyl-cyclohexyl)-benzoic acid 4’-cyano-biphenyl-4-yl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Halogens, nucleophiles like hydroxide or cyanide ions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its liquid crystalline properties, which are essential for understanding phase transitions and molecular alignment.
Biology
In biology, it may be used as a model compound to study the interaction of liquid crystals with biological membranes.
Medicine
In medicine, liquid crystals like this compound are explored for their potential in drug delivery systems due to their ability to form ordered structures.
Industry
In the industry, 4-(4-Propyl-cyclohexyl)-benzoic acid 4’-cyano-biphenyl-4-yl ester is primarily used in the manufacture of liquid crystal displays (LCDs) due to its ability to modulate light.
Mechanism of Action
The mechanism by which this compound exerts its effects is primarily related to its liquid crystalline properties. The molecular structure allows it to align in specific orientations under an electric field, which is crucial for its function in display technologies. The cyano and ester groups play a significant role in stabilizing these orientations.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Propyl-cyclohexyl)-benzoic acid 4’-methoxy-biphenyl-4-yl ester
- 4-(4-Propyl-cyclohexyl)-benzoic acid 4’-chloro-biphenyl-4-yl ester
Uniqueness
Compared to similar compounds, 4-(4-Propyl-cyclohexyl)-benzoic acid 4’-cyano-biphenyl-4-yl ester may offer unique advantages in terms of thermal stability, alignment properties, and response to electric fields, making it particularly valuable for high-performance LCD applications.
Properties
Molecular Formula |
C29H29NO2 |
---|---|
Molecular Weight |
423.5g/mol |
IUPAC Name |
[4-(4-cyanophenyl)phenyl] 4-(4-propylcyclohexyl)benzoate |
InChI |
InChI=1S/C29H29NO2/c1-2-3-21-4-8-23(9-5-21)25-12-14-27(15-13-25)29(31)32-28-18-16-26(17-19-28)24-10-6-22(20-30)7-11-24/h6-7,10-19,21,23H,2-5,8-9H2,1H3 |
InChI Key |
MLYWHBXIVHZCLV-UHFFFAOYSA-N |
SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C4=CC=C(C=C4)C#N |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C4=CC=C(C=C4)C#N |
Origin of Product |
United States |
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